1-(2-Methoxyethyl)-1,4-diazepane dihydrochloride chemical structure
1-(2-Methoxyethyl)-1,4-diazepane dihydrochloride chemical structure
This technical guide provides an in-depth analysis of 1-(2-Methoxyethyl)-1,4-diazepane dihydrochloride , a specialized heterocyclic building block used in medicinal chemistry.[1] It details the structural properties, synthetic pathways, and applications of this compound in drug discovery, particularly for kinase inhibitors and GPCR ligands.
[1]
Executive Summary
1-(2-Methoxyethyl)-1,4-diazepane dihydrochloride is a functionalized derivative of homopiperazine (1,4-diazepane).[1] In drug development, it serves as a critical "privileged structure"—a molecular scaffold capable of providing diverse ligand-binding vectors. The 7-membered diazepane ring offers unique conformational flexibility compared to 6-membered piperazines, often improving solubility and metabolic stability profiles in lead optimization.[1] The dihydrochloride salt form is preferred for its enhanced crystallinity, water solubility, and shelf-life stability compared to the hygroscopic free base.
Chemical Identity & Structural Analysis[1][2][3][4][5][6][7]
This compound consists of a seven-membered saturated diaza-ring mono-substituted at the N1 position with a methoxyethyl ether chain.[1] The N4 nitrogen remains unsubstituted, providing a reactive handle for further chemical diversification (e.g., amide coupling, Buchwald-Hartwig amination).
Identification Data[1][4][5][6][8][9][10]
| Property | Detail |
| Systematic Name | 1-(2-Methoxyethyl)-1,4-diazepane dihydrochloride |
| CAS Number (Free Base) | 927802-38-8 (Note: Salt forms often lack unique CAS IDs in public registries; refer to base CAS for primary search) |
| Molecular Formula | C₈H₁₈N₂O[1][2] · 2HCl |
| Molecular Weight | 158.24 g/mol (Free Base) / 231.16 g/mol (Dihydrochloride) |
| SMILES (Free Base) | COCCN1CCCNCC1 |
| InChI Key | PDGPTNXEAQRUMD-UHFFFAOYSA-N |
| Appearance | White to off-white hygroscopic solid (Salt form) |
Conformational Analysis
Unlike the rigid chair conformation of piperazine, the 1,4-diazepane ring exists in a dynamic equilibrium between twist-chair and twist-boat conformations.[1]
-
Binding Implications: This flexibility allows the ring to adopt optimal orientations within protein binding pockets, potentially bridging interactions that rigid analogs cannot access.
-
Basicity: The N1 nitrogen (tertiary) and N4 nitrogen (secondary) have distinct pKa values.[1] In the dihydrochloride form, both are protonated.
Synthesis & Manufacturing
The synthesis of 1-(2-Methoxyethyl)-1,4-diazepane requires controlling the selectivity to prevent bis-alkylation (reaction at both nitrogens).[1] Two primary routes are established in the field.
Route A: Controlled Mono-Alkylation (Nucleophilic Substitution)
This is the most direct method but requires excess homopiperazine to suppress byproduct formation.[1]
-
Reagents: 1,4-Diazepane (5–10 equivalents), 1-Bromo-2-methoxyethane (1 equivalent).
-
Solvent: Acetonitrile (ACN) or DMF with a base (K₂CO₃).[1]
-
Procedure: The alkyl halide is added slowly to a refluxing solution of excess diamine. The large excess ensures the statistical probability favors mono-alkylation.[1]
-
Purification: Excess 1,4-diazepane is removed via high-vacuum distillation or aqueous extraction (exploiting pKa differences).[1]
Route B: Reductive Amination (Alternative)
Preferred when alkyl halides are labile or to avoid over-alkylation.[1]
-
Reagents: 1,4-Diazepane (excess), Methoxyacetaldehyde (or equivalent hemiacetal).
-
Reductant: Sodium triacetoxyborohydride (STAB) or NaBH₃CN.[1]
-
Mechanism: Formation of an iminium ion intermediate followed by in situ reduction.[1]
Salt Formation (Dihydrochloride)
The free base is an oil or low-melting solid.[1] Conversion to the 2HCl salt is critical for isolation.
-
Protocol: Dissolve the purified free base in anhydrous diethyl ether or 1,4-dioxane.
-
Acidification: Add 4M HCl in dioxane dropwise at 0°C.
-
Isolation: The dihydrochloride salt precipitates immediately.[1] Filter under inert atmosphere (N₂) to prevent moisture absorption.
Synthetic Pathway Visualization
Figure 1: Selective synthesis pathway via mono-alkylation and salt formation.[1]
Physicochemical Properties[1][6][11][12]
Understanding the physical behavior of the salt vs. the base is vital for formulation and assay handling.
| Property | Free Base | Dihydrochloride Salt (2HCl) |
| Physical State | Colorless to pale yellow oil | White crystalline solid |
| Solubility (Water) | Miscible | Highly Soluble (>100 mg/mL) |
| Solubility (DMSO) | Soluble | Soluble |
| Solubility (Ether) | Soluble | Insoluble (Precipitates) |
| Hygroscopicity | Moderate | High (Store with desiccant) |
| pKa (Calculated) | ~9.6 (N4), ~6.5 (N1) | N/A (Fully protonated) |
Technical Note: The lower pKa of the N1 nitrogen (proximal to the electron-withdrawing oxygen of the methoxyethyl group) makes it less basic than the secondary N4 nitrogen, but both are protonated in the dihydrochloride salt.
Analytical Characterization
To validate the identity of the synthesized material, the following spectroscopic signatures are expected.
Proton NMR (¹H-NMR, D₂O or DMSO-d₆)[1]
-
Methoxy Group: A sharp singlet (3H) at δ 3.30–3.35 ppm .[1]
-
Ether Linker: Two triplets (2H each) corresponding to -O-CH₂- (~3.6 ppm) and -CH₂-N- (~3.2 ppm).[1]
-
Diazepane Ring:
Mass Spectrometry (LC-MS)
-
Ionization: ESI+ (Electrospray Ionization).[1]
-
Parent Ion: [M+H]⁺ = 159.15 m/z .
-
Fragmentation: Loss of the methoxyethyl chain may be observed at higher collision energies.[1]
Applications in Drug Discovery[11][13]
This scaffold is widely used as a "solubilizing linker" in medicinal chemistry.
Pharmacophore Utility
-
Solubility Enhancement: The ether oxygen and basic nitrogens increase the polarity (TPSA) and aqueous solubility of lipophilic drug cores.[1]
-
Kinase Inhibitors: Used to extend into the solvent-exposed regions of the ATP binding pocket (e.g., in CDK or Aurora kinase inhibitors).[1] The 7-membered ring can disrupt planar stacking, improving selectivity.
-
GPCR Ligands: The diazepane ring mimics the "turn" conformations of peptides, making it valuable in designing peptidomimetics for receptors like Orexin or Ghrelin.
Structural Logic Diagram
Figure 2: Pharmacophore mapping and functional utility of the scaffold.
Handling & Safety
-
Hazard Classification: The dihydrochloride salt is generally an Irritant (Skin/Eye/Respiratory) .[1] The free base is corrosive.
-
Storage: Hygroscopic. Must be stored at -20°C or 4°C in a tightly sealed container, preferably under argon or nitrogen.
-
Stability: Stable in aqueous solution at acidic pH.[1] Avoid strong oxidizers.
References
-
PubChem. (2025).[1][3][4][5] 1-(2-Methoxyethyl)-1,4-diazepane Compound Summary. National Library of Medicine. Link[1]
-
Coleman, P. J., et al. (2010). Design and synthesis of conformationally constrained N,N-disubstituted 1,4-diazepanes as potent orexin receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 20(7), 2311-2315. Link
-
Santa Cruz Biotechnology. (2024). 1-(2-methoxyethyl)-1,4-diazepane Product Data Sheet. Link[1][6]
-
Mityuk, A. P., et al. (2010). Synthesis of bridged 1,4-diazepane derivatives via Schmidt reactions. Tetrahedron Letters, 51(13), 1738-1740. Link
Sources
- 1. 1-[5-[(1S,2R)-2-(2-methoxyethyl)cyclopropyl]-3-pyridinyl]-4-methyl-1,4-diazepane | C17H27N3O | CID 134130624 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - 1-(2-methoxyethyl)-1,4-diazepane (C8H18N2O) [pubchemlite.lcsb.uni.lu]
- 3. 1-(2-Methylpropyl)-1,4-diazepane | C9H20N2 | CID 12236529 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1H-1,4-Benzodiazepine | C9H8N2 | CID 148431 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1H-1,4-Diazepine | C5H6N2 | CID 12312963 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1-(2-methoxyethyl)-1,4-diazepane | CAS 927802-38-8 | SCBT - Santa Cruz Biotechnology [scbt.com]
